Osalmid

Description

This compound is under investigation in clinical trial NCT03670173 (Safety and Efficacy Assessments of this compound in Multiple Myeloma).

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

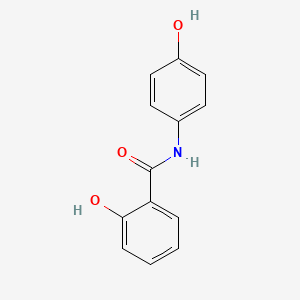

structure

Properties

IUPAC Name |

2-hydroxy-N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)14-13(17)11-3-1-2-4-12(11)16/h1-8,15-16H,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCMKPRGGJRYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042244 | |

| Record name | Osalmid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-18-1 | |

| Record name | Osalmid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osalmid [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osalmid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | osalmid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Osalmid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osalmid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSALMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89741L759Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Osalmid's Mechanism of Action in Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osalmid, a well-established choleretic agent, has long been utilized for its ability to enhance bile flow and provide hepatoprotective effects. Its primary mechanism of action is centered on the stimulation of bile acid synthesis and secretion within hepatocytes. This technical guide delves into the molecular underpinnings of this compound's activity in liver cells, providing a comprehensive overview of the key signaling pathways, experimental methodologies used to elucidate its function, and quantitative data from relevant studies. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and hepatic physiology.

Introduction

This compound (4'-hydroxysalicylanilide) is a pharmaceutical agent recognized for its choleretic properties, effectively increasing the volume and solid content of bile. This action is primarily attributed to its direct effects on the hepatocytes, the functional cells of the liver. The therapeutic benefits of this compound extend to its hepatoprotective capabilities, including antioxidant and anti-inflammatory effects. Understanding the precise molecular mechanisms by which this compound exerts these effects is crucial for optimizing its clinical use and for the development of novel therapeutic strategies targeting cholestatic and other liver diseases. This guide provides an in-depth examination of the current understanding of this compound's mechanism of action in liver cells.

Core Mechanism of Action: Stimulation of Bile Acid Synthesis

The cornerstone of this compound's choleretic effect lies in its ability to stimulate the synthesis of bile acids in hepatocytes.[1][2] Bile acids are critical for the digestion and absorption of fats and fat-soluble vitamins. The synthesis of bile acids is a complex process primarily regulated by a cascade of enzymes, with cholesterol 7α-hydroxylase (CYP7A1) acting as the rate-limiting enzyme in the classical pathway.

Modulation of Cholesterol 7α-Hydroxylase (CYP7A1)

This compound is understood to increase the activity of cholesterol 7α-hydroxylase (CYP7A1).[1] This enzyme catalyzes the initial and rate-limiting step in the conversion of cholesterol to bile acids. By upregulating the activity of CYP7A1, this compound effectively enhances the overall rate of bile acid production.

Signaling Pathway for Bile Acid Synthesis Regulation

The regulation of CYP7A1 is a complex process involving multiple nuclear receptors and signaling pathways. The farnesoid X receptor (FXR) is a key nuclear receptor that acts as a bile acid sensor. When intracellular bile acid levels are high, FXR is activated and initiates a negative feedback loop to suppress CYP7A1 expression. While direct evidence of this compound's interaction with FXR is not extensively detailed in the available literature, its ability to increase CYP7A1 activity suggests a potential modulation of the upstream regulatory pathways.

Hepatoprotective Mechanisms

Beyond its choleretic effects, this compound exhibits significant hepatoprotective properties through its antioxidant and anti-inflammatory actions.

Antioxidant Effects

This compound possesses antioxidant properties that help neutralize harmful reactive oxygen species (ROS) in liver cells.[1] Oxidative stress is a major contributor to liver damage in various pathological conditions. By scavenging free radicals, this compound helps to maintain the integrity and function of hepatocytes.

Anti-inflammatory Action

Chronic inflammation is a key driver of liver diseases such as hepatitis and fibrosis. This compound has been shown to have anti-inflammatory effects, which may involve the modulation of pro-inflammatory cytokine release.[1] This action helps to protect liver tissue from inflammatory damage.

Logical Relationship of this compound's Hepatoprotective Actions

Regulation of Bile Flow and Transport

The choleretic action of this compound is not solely dependent on increased bile acid synthesis but also involves the regulation of bile flow. This includes effects on the transport of bile acids across the hepatocyte membrane and the function of the sphincter of Oddi.

Bile Acid Transport

The transport of bile acids into and out of hepatocytes is mediated by a series of specific transporters located on the sinusoidal (basolateral) and canalicular (apical) membranes. Key transporters include the Na+-taurocholate cotransporting polypeptide (NTCP) and organic anion-transporting polypeptides (OATPs) for uptake, and the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2) for canalicular export. While direct experimental data on this compound's specific effects on these transporters is limited, its overall choleretic effect implies a coordinated regulation of this transport machinery to handle the increased bile acid load.

Relaxation of the Sphincter of Oddi

This compound has been reported to relax the sphincter of Oddi, a muscular valve that controls the flow of bile and pancreatic juice into the duodenum.[1] This relaxation facilitates a more unimpeded flow of bile from the biliary tract into the small intestine, which can be particularly beneficial in conditions characterized by biliary dyskinesia.

Experimental Protocols

Elucidating the mechanism of action of this compound in liver cells requires a combination of in vitro and in vivo experimental approaches.

In Vitro Studies with Primary Hepatocytes

Primary hepatocytes are the gold standard in vitro model for studying hepatic metabolism and transport.

Experimental Workflow for Assessing this compound's Effect on Bile Acid Synthesis

Methodology for Measuring Bile Acid Synthesis in Cultured Hepatocytes:

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from animal models (e.g., rats) or human liver tissue via collagenase perfusion. The cells are then cultured in a suitable medium, such as Williams' Medium E, which has been shown to be superior for bile acid transport studies.

-

Treatment: Cultured hepatocytes are treated with varying concentrations of this compound for a specified duration.

-

Sample Collection: At the end of the treatment period, both the culture medium and cell lysates are collected.

-

Bile Acid Quantification: Bile acids in the culture medium are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Gene and Protein Expression Analysis:

-

Quantitative PCR (qPCR): RNA is extracted from the cell lysates, and qPCR is performed to measure the mRNA expression levels of key genes involved in bile acid synthesis, such as CYP7A1.

-

Western Blotting: Protein is extracted from the cell lysates, and Western blotting is performed to determine the protein levels of enzymes like CYP7A1.

-

In Vivo Studies

Animal models are essential for studying the integrated physiological effects of this compound.

Methodology for Measuring Choleretic Activity in Rats:

-

Animal Model: Male Wistar rats are commonly used.

-

Bile Duct Cannulation: The common bile duct is cannulated to allow for the collection of bile.

-

Drug Administration: this compound is administered to the animals, typically via oral gavage or intraperitoneal injection.

-

Bile Collection: Bile is collected at regular intervals before and after drug administration.

-

Analysis: The volume of bile is measured to determine the bile flow rate. The concentration of bile acids and other biliary lipids (cholesterol, phospholipids) in the collected bile is also determined.

Quantitative Data Summary

While specific quantitative data on the effects of this compound on gene expression and transporter activity in liver cells are not extensively available in the public domain, the following table summarizes the generally reported effects.

| Parameter | Effect of this compound | Method of Measurement | Reference |

| Bile Flow | Increased | In vivo bile duct cannulation | [1][2] |

| Bile Acid Synthesis | Stimulated | In vitro hepatocyte culture; In vivo bile analysis | [1][2] |

| CYP7A1 Activity | Increased | In vitro microsomal assays; Gene/protein expression | [1] |

| Oxidative Stress | Reduced | In vitro assays for ROS levels | [1] |

| Inflammation | Reduced | Measurement of pro-inflammatory cytokines | [1] |

Conclusion

This compound exerts its primary choleretic effect by stimulating bile acid synthesis in hepatocytes, a process likely mediated through the upregulation of cholesterol 7α-hydroxylase activity. Concurrently, its hepatoprotective properties are attributed to its antioxidant and anti-inflammatory actions. While the broad strokes of this compound's mechanism of action are understood, further research is warranted to delineate the specific molecular interactions, particularly with nuclear receptors like FXR, and to quantify its effects on the expression and function of key hepatic transporters. A more detailed understanding of these processes will undoubtedly pave the way for more targeted and effective therapeutic applications of this compound and related compounds in the management of liver diseases.

References

Osalmid as a Ribonucleotide Reductase M2 Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of Osalmid, a known choleretic agent, repurposed as a potent inhibitor of the M2 subunit of ribonucleotide reductase (RRM2). It details its mechanism of action, impact on cellular processes, and its potential as an anticancer agent, particularly in enhancing the efficacy of radiotherapy.

Introduction: Targeting the Engine of DNA Synthesis

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA replication and repair[1][2]. The RNR holoenzyme is a heterotetramer composed of two large catalytic subunits (RRM1) and two small regulatory subunits (RRM2)[3].

The RRM2 subunit is a key player in regulating RNR activity. Its expression is tightly controlled throughout the cell cycle, peaking during the S phase to meet the demands of DNA synthesis[1][3]. In numerous cancers, including hepatocellular carcinoma (HCC), esophageal cancer (EC), and multiple myeloma (MM), RRM2 is significantly overexpressed. This overexpression is linked to aggressive tumor behavior, chemoresistance, radioresistance, and poor patient prognosis, making RRM2 a compelling therapeutic target[2][4][5][6][7][8].

This compound (4-hydroxysalicylanilide) has been identified as a novel inhibitor of RRM2. Studies have demonstrated its ability to suppress tumor growth and synergize with other cancer therapies, positioning it as a promising candidate for further drug development[3][5][6][9].

Mechanism of Action

This compound exerts its inhibitory effects on RRM2 through a multi-faceted approach, involving both direct and indirect actions on the protein and its associated pathways.

-

Competitive Inhibition and Downregulation: this compound and its active metabolite, M7, directly inhibit the enzymatic activity of ribonucleotide reductase. This is achieved through competitive binding to the RRM2 active site[2][3]. Furthermore, treatment with this compound leads to a marked decrease in the expression level of the RRM2 protein itself, effectively reducing the functional RNR holoenzyme pool within the cell[2].

-

Inhibition of Nuclear Translocation: In multiple myeloma cells, this compound has been shown to inhibit the translocation of RRM2 from the cytoplasm to the nucleus. This sequestration prevents RRM2 from participating in DNA synthesis and repair processes within the nuclear compartment[6].

-

Induction of Autophagic Cell Death: A unique mechanism identified in multiple myeloma involves the interplay between RRM2 and receptor-interacting protein kinase 3 (RIPK3). RRM2 binds to and reduces RIPK3 levels, which in turn inhibits the fusion of autophagosomes with lysosomes. This compound treatment stimulates autophagosome synthesis but also inhibits this subsequent fusion step. This leads to an accumulation of autophagosomes and the protein p62, ultimately triggering autophagic cell death[6].

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound and its metabolites on cancer cell lines.

Table 1: In Vitro Efficacy of this compound and Metabolite M7 on Hepatocellular Carcinoma (HCC) Cell Viability

| Cell Line | Compound | Concentration Range | Time Point | Effect | Citation |

| HepG2 | This compound | 7.5 µM - 1000 µM | 24, 48, 72 h | Significant, concentration- and time-dependent inhibition of cell viability. | [2] |

| Huh-7 | This compound | 7.5 µM - 1000 µM | 24, 48, 72 h | Significant, concentration- and time-dependent inhibition of cell viability. | [2] |

| HCC-LM3 | This compound | 7.5 µM - 1000 µM | 24, 48, 72 h | Significant, concentration- and time-dependent inhibition of cell viability. | [2] |

| HepG2 | M7 | 7.5 µM - 1000 µM | 24, 48, 72 h | Higher cell proliferation inhibitory activity than this compound. | [2] |

| Hep3B | This compound | Varies | 48 h | Concentration-dependent inhibition of cell viability. | [9] |

Table 2: Effect of this compound on RRM2 Expression and Ribonucleotide Reductase (RR) Activity

| Cell Line | Compound | Concentration | Time Point | Effect on RRM2 Expression | Effect on RR Activity | Citation |

| HepG2 | This compound | 100 µM | 48 h | Decreased | Decreased | [2] |

| HepG2 | M7 | 100 µM | 48 h | Decreased | Decreased | [2] |

Downstream Signaling Pathways and Cellular Consequences

This compound-mediated inhibition of RRM2 triggers a cascade of downstream events, disrupting critical cellular processes and ultimately leading to cancer cell death.

DNA Damage, Cell Cycle Arrest, and Apoptosis

By depleting the dNTP pool, this compound induces replication stress and substantial DNA damage. This damage activates key sensor proteins in the DNA Damage Response (DDR) pathway, such as ATM and DNA-PK[4]. Activation of these kinases leads to the phosphorylation of downstream effectors, including Chk1 and Chk2, which in turn orchestrate a cell cycle arrest, primarily at the G1/S phase transition, to prevent the replication of damaged DNA[4][10][11]. If the damage is irreparable, the cell is driven towards apoptosis (programmed cell death) or senescence[5].

Inhibition of Pro-Survival Pathways

In esophageal cancer cells, this compound treatment leads to the inhibition of the ERK1/2 signal transduction pathway, a key cascade involved in cell proliferation and survival[5]. There is also evidence suggesting RRM2 can regulate the PI3K/Akt pathway, another critical pro-survival signaling axis. RRM2 inhibition has been shown to decrease Akt phosphorylation, thereby suppressing this pathway and inhibiting tumor cell proliferation, migration, and invasion[1][7][8].

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize this compound as an RRM2 inhibitor.

Cell Viability Assay (CCK-8 / MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, EC9706) in 96-well plates at a density of 3,000-8,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 7.5 µM to 1000 µM) or vehicle control (DMSO) for specified time points (24, 48, 72 hours)[2].

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protocol:

-

Cell Lysis: Treat cells with this compound (e.g., 100 µM for 48 hours)[2]. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel via electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RRM2, p-ERK, cleaved-PARP, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH or β-actin).

-

Measurement of Intracellular dNTP Pools

Accurate quantification of dNTPs is crucial to confirm the mechanism of RNR inhibitors.

-

Method Overview:

-

Extraction: Extract nucleotides from cell pellets using a cold 60% methanol solution, followed by incubation at -80°C and 95°C to precipitate proteins and inactivate enzymes[12].

-

Quantification:

-

HPLC-MS/MS: A highly sensitive and specific method that separates and quantifies individual dNTPs based on their mass-to-charge ratio. This is considered a gold standard but requires specialized equipment[13][14].

-

Polymerase-based Assay: An indirect method where the amount of a specific dNTP in the extract limits the incorporation of a radiolabeled or fluorescently-labeled nucleotide into a synthetic DNA template by a DNA polymerase. The signal is proportional to the dNTP concentration[12][15][16].

-

-

In Vivo Xenograft Studies

To assess the antitumor effects of this compound in a living organism.

-

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 EC9706 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice)[5].

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment Groups: Randomize mice into groups: Vehicle Control, this compound alone, Ionizing Radiation (IR) alone, and this compound + IR[5].

-

Dosing: Administer this compound (e.g., via intraperitoneal injection) and deliver localized IR to the tumors according to the study schedule.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

-

Endpoint Analysis: At the end of the study, excise tumors for weight measurement, immunohistochemistry (e.g., for RRM2, Ki-67), and Western blot analysis. Monitor for any signs of toxicity in major organs[5].

-

Synergistic Effects and Combination Therapies

A key aspect of this compound's therapeutic potential lies in its ability to synergize with other anticancer treatments, particularly DNA-damaging agents.

-

Radiosensitization: In esophageal cancer, RRM2 expression is higher in treatment-resistant tumors[5]. By inhibiting RRM2, this compound depletes the dNTPs required for repairing radiation-induced DNA damage. This enhances the cytotoxic effects of ionizing radiation (IR). In vitro and in vivo studies have shown that the combination of this compound and IR significantly enhances DNA damage, apoptosis, and senescence, leading to greater tumor growth suppression than either treatment alone, without causing additional systemic toxicity[5].

-

Combination with Autophagy Inhibitors: In multiple myeloma, this compound induces the accumulation of autophagosomes. Combining this compound with an autophagy inhibitor like bafilomycin A1 (which blocks autophagosome-lysosome fusion) further aggravates this accumulation, leading to synergistic cytotoxicity and autophagic cell death[6].

Conclusion

This compound has emerged as a potent and multi-faceted inhibitor of ribonucleotide reductase M2. Its ability to competitively inhibit RNR activity, downregulate RRM2 expression, and disrupt downstream pro-survival pathways like ERK and PI3K/Akt provides a strong rationale for its development as an anticancer agent. The most promising application appears to be in combination therapies, where its capacity to deplete dNTP pools can significantly sensitize cancer cells to DNA-damaging agents such as radiotherapy. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of this compound in oncology.

References

- 1. Ribonucleotide reductase M2 (RRM2): Regulation, function and targeting strategy in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Ribonucleotide Reductase Subunit M2 Enhances the Radiosensitivity of Metastatic Pancreatic Neuroendocrine Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Identified RRM2 Inhibitor, Enhances Radiosensitivity of Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism by which RRM2-inhibitor (cholagogue this compound) plus bafilomycin A1 cause autophagic cell death in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Downregulation of RRM2 Attenuates Retroperitoneal Liposarcoma Progression via the Akt/mTOR/4EBP1 Pathway: Clinical, Biological, and Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RRM2 elicits the metastatic potential of breast cancer cells by regulating cell invasion, migration and VEGF expression via the PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. RRM2 inhibition alters cell cycle through ATM/Rb/E2F1 pathway in atypical teratoid rhabdoid tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sg.idtdna.com [sg.idtdna.com]

- 16. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]

Osalmid: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osalmid (4'-Hydroxysalicylanilide) is a pharmaceutical agent recognized for its choleretic and hepatoprotective effects. Emerging evidence has highlighted its significant antioxidant and anti-inflammatory properties, suggesting broader therapeutic potential. This technical guide provides an in-depth overview of the core mechanisms underlying these properties, supported by available quantitative data and detailed experimental protocols for their assessment. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering insights into the scientific foundation of this compound's antioxidant and anti-inflammatory actions and methodologies for its further investigation.

Core Properties of this compound

This compound's therapeutic effects are significantly attributed to its ability to counteract oxidative stress and inflammation. It functions as a potent scavenger of free radicals, thereby mitigating cellular damage caused by reactive oxygen species (ROS).[1] Furthermore, this compound modulates key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

Antioxidant Properties

This compound's antioxidant activity is primarily centered on its capacity to neutralize free radicals, which are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids.[1] This free-radical scavenging ability helps to alleviate oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are linked to its ability to modulate the release of pro-inflammatory cytokines.[1] By intervening in inflammatory signaling cascades, this compound can effectively reduce the inflammatory response, offering potential therapeutic benefits in inflammatory conditions.

Quantitative Data

While extensive quantitative data on the direct antioxidant and broad anti-inflammatory activities of this compound are not widely published, its inhibitory action on specific molecular targets has been quantified.

| Target Enzyme/Pathway | IC50 Value | Cell Line/System | Reference |

| Ribonucleotide Reductase (RR) | 8.23 µM | - | [1] |

| ERK1/2 Signal Transduction Pathway | Not Quantified | Esophageal Cancer Cells | [2] |

Note: The inhibition of Ribonucleotide Reductase by this compound is a key finding, as this enzyme is crucial for DNA synthesis and repair, and its inhibition can impact rapidly proliferating cells, including those involved in inflammatory responses. The inhibition of the ERK1/2 pathway is also significant, as this pathway is a central regulator of both inflammatory and oxidative stress responses. Further research is warranted to determine the IC50 value for ERK1/2 inhibition and to explore its direct radical scavenging activities using standard antioxidant assays.

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant and anti-inflammatory effects through multiple mechanisms, including direct enzyme inhibition and modulation of intracellular signaling pathways.

Inhibition of Ribonucleotide Reductase (RR)

This compound has been identified as an inhibitor of the M2 subunit of ribonucleotide reductase (RRM2), with an IC50 of 8.23 μM.[1] RR is a critical enzyme for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. By inhibiting RR, this compound can suppress the proliferation of cells that are dependent on high rates of DNA synthesis, such as cancer cells and potentially certain immune cells involved in chronic inflammation.

Inhibition of ERK1/2 Signal Transduction Pathway

Research has shown that this compound can inhibit the ERK1/2 signal transduction pathway in esophageal cancer cells.[2] The ERK1/2 pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in transmitting signals from the cell surface to the nucleus. This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival. Importantly, the ERK1/2 pathway is also a key regulator of inflammatory responses and oxidative stress. Its inhibition by this compound likely contributes significantly to the compound's anti-inflammatory and antioxidant properties.

Caption: Inhibition of the ERK1/2 Signaling Pathway by this compound.

Experimental Protocols

To further elucidate the antioxidant and anti-inflammatory properties of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Materials: DPPH solution (typically 0.1 mM in methanol or ethanol), this compound stock solution (in a suitable solvent like DMSO), positive control (e.g., Ascorbic acid, Trolox), 96-well microplate, spectrophotometer.

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control.

-

In a 96-well plate, add a defined volume of each sample dilution.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank control (solvent only) and a negative control (solvent + DPPH).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of this compound.

This assay measures the ability of a compound to scavenge intracellular ROS.

-

Materials: A suitable cell line (e.g., HepG2, RAW 264.7), cell culture medium, a fluorescent ROS probe (e.g., DCFH-DA), an ROS inducer (e.g., H₂O₂, tert-butyl hydroperoxide), this compound stock solution, positive control (e.g., N-acetylcysteine), fluorescence microplate reader or flow cytometer.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or the positive control for a specified time (e.g., 1-2 hours).

-

Load the cells with the DCFH-DA probe.

-

Induce oxidative stress by adding the ROS inducer.

-

After a suitable incubation period, measure the fluorescence intensity.

-

-

Data Analysis: The percentage of ROS scavenging is calculated relative to the control (cells treated with the ROS inducer only). The IC50 value can be determined from the dose-response curve.

Anti-inflammatory Activity Assays

This assay evaluates the effect of this compound on the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials: RAW 264.7 macrophage cell line, cell culture medium, Lipopolysaccharide (LPS), this compound stock solution, positive control (e.g., Dexamethasone), ELISA kits for TNF-α, IL-6, and IL-1β.

-

Procedure:

-

Seed RAW 264.7 cells in a 24- or 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound or the positive control for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: The percentage inhibition of cytokine production is calculated for each concentration of this compound compared to the LPS-stimulated control. The IC50 values are then determined.

These enzymatic assays determine the ability of this compound to inhibit the activity of COX-1, COX-2, and 5-LOX, key enzymes in the inflammatory cascade.

-

Materials: Purified COX-1 and COX-2 enzymes, or 5-lipoxygenase enzyme; substrate (arachidonic acid for COX, linoleic acid for LOX); this compound stock solution; positive controls (e.g., Indomethacin for COX, Zileuton for LOX); appropriate buffer systems; detection system (e.g., spectrophotometer, fluorometer, or LC-MS to measure product formation).

-

Procedure:

-

Pre-incubate the enzyme with various concentrations of this compound or the positive control in the reaction buffer.

-

Initiate the reaction by adding the substrate.

-

After a specific incubation time at the optimal temperature, stop the reaction.

-

Measure the amount of product formed (e.g., prostaglandin E2 for COX, leukotrienes for LOX).

-

-

Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration. Determine the IC50 values from the dose-response curves.

Caption: General Experimental Workflow for Assessing this compound's Properties.

Conclusion

This compound demonstrates promising antioxidant and anti-inflammatory properties, primarily through the inhibition of ribonucleotide reductase and the ERK1/2 signaling pathway. While quantitative data on its direct free-radical scavenging and broad anti-inflammatory effects are currently limited, the experimental protocols outlined in this guide provide a robust framework for future investigations. A comprehensive understanding of this compound's mechanisms of action will be crucial for unlocking its full therapeutic potential in a range of oxidative stress- and inflammation-related diseases. Further research is encouraged to generate the specific quantitative data needed to fully characterize its pharmacological profile.

References

Osalmid's In Vitro Efficacy on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osalmid, a salicylamide derivative traditionally used as a choleretic agent, has emerged as a potent inhibitor of Ribonucleotide Reductase Subunit M2 (RRM2).[1][2] RRM2 is a critical enzyme for de novo DNA synthesis and repair, and its overexpression is a hallmark of numerous malignancies, correlating with aggressive tumor behavior and poor prognosis.[3][4] This technical guide provides a comprehensive overview of the in vitro studies investigating the anti-cancer properties of this compound across various cancer cell lines. It details the cytotoxic and pro-apoptotic effects, outlines the molecular mechanisms of action, provides established experimental protocols, and visualizes key cellular pathways affected by this compound treatment.

Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines

The following tables summarize the quantitative data from in vitro studies of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | CCK-8 | 48 | Data not explicitly stated, but dose-dependent inhibition shown from 7.5-1000 µM. | |

| Hep3B | Hepatocellular Carcinoma | CCK-8 | 48 | Data not explicitly stated, but dose-dependent inhibition shown. | |

| Huh-7 | Hepatocellular Carcinoma | CCK-8 | Not Specified | Dose-dependent inhibition observed. | |

| HCC-LM3 | Hepatocellular Carcinoma | CCK-8 | Not Specified | Dose-dependent inhibition observed. | |

| Esophageal Cancer (EC) Cells | Esophageal Cancer | MTT, Colony Formation | Not Specified | Direct cytotoxicity observed. | [1][2] |

| Clear Cell Renal Cell Carcinoma (ccRCC) Cells | Clear Cell Renal Cell Carcinoma | CCK-8 | 96 (4 days) | Dose-dependent growth inhibition observed. | [5] |

| Multiple Myeloma (MM) Cells | Multiple Myeloma | Not Specified | Not Specified | Anti-MM activity confirmed. | [6] |

Note: Specific IC50 values were not available in the reviewed literature abstracts. The data indicates a consistent dose-dependent inhibitory effect of this compound across the tested cell lines.

Table 2: Apoptosis and Cell Cycle Arrest Induced by this compound

| Cell Line | Cancer Type | Effect | Method | Key Findings | Reference |

| HepG2 | Hepatocellular Carcinoma | Apoptosis Induction & S-Phase Arrest | Flow Cytometry | This compound treatment for 48h promoted apoptosis and induced S-phase cell cycle arrest. | |

| Hep3B | Hepatocellular Carcinoma | Apoptosis Induction & S-Phase Arrest | Flow Cytometry | This compound treatment for 48h promoted apoptosis and induced S-phase cell cycle arrest. | |

| Esophageal Cancer (EC) Cells | Esophageal Cancer | Apoptosis Induction & Senescence | Flow Cytometry, β-galactosidase staining | This compound enhanced IR-induced apoptosis and senescence. | [1][2] |

| Clear Cell Renal Cell Carcinoma (ccRCC) Cells | Clear Cell Renal Cell Carcinoma | Cellular Senescence | Not Specified | This compound induces cellular senescence. | [5] |

| Atypical Teratoid Rhabdoid Tumor (ATRT) Cells | Brain Tumor | G1 Phase Arrest & Apoptosis | Flow Cytometry | RRM2 inhibition by COH29 (similar to this compound) caused G1 arrest and apoptosis. | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the in vitro studies of this compound.

Cell Viability Assay (CCK-8 / MTT)

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HepG2, Hep3B, ccRCC cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

CCK-8 or MTT reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in each well with 100 µL of the medium containing various concentrations of this compound (e.g., 7.5 µM to 1000 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Reagent Addition:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the control group. Plot the results as a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in the pathways affected by this compound.

-

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against RRM2, p-ERK, ERK, p-STAT3, STAT3, BCL-XL, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse the treated cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

-

Electrophoresis: Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize the protein levels.

-

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action via RRM2 Inhibition

Caption: this compound inhibits RRM2, leading to depleted dNTP pools, cell cycle arrest, and apoptosis.

This compound-Induced Senescence and Sensitization to Navitoclax

Caption: this compound induces senescence in ccRCC cells, which then become vulnerable to apoptosis by Navitoclax.

General Experimental Workflow for In Vitro this compound Studies

Caption: Workflow for evaluating this compound's in vitro anti-cancer effects.

Conclusion

In vitro evidence strongly supports the role of this compound as a promising anti-cancer agent through its targeted inhibition of RRM2.[1][2][5][6] Its ability to induce cytotoxicity, apoptosis, and cell cycle arrest across multiple cancer cell lines, including those from hepatocellular carcinoma, esophageal cancer, and clear cell renal cell carcinoma, highlights its therapeutic potential. Furthermore, this compound's capacity to induce senescence and thereby sensitize cancer cells to other therapeutic agents like navitoclax opens new avenues for combination therapies.[5] The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the anti-neoplastic properties of this compound. Future studies should focus on elucidating the precise molecular links between RRM2 inhibition and downstream signaling pathways and translating these promising in vitro findings into preclinical and clinical settings.

References

- 1. Inhibition of Ribonucleotide Reductase Subunit M2 Enhances the Radiosensitivity of Metastatic Pancreatic Neuroendocrine Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Identified RRM2 Inhibitor, Enhances Radiosensitivity of Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribonucleotide reductase M2 (RRM2): Regulation, function and targeting strategy in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound sensitizes clear cell Renal Cell Carcinoma to navitoclax through a STAT3/BCL-XL pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism by which RRM2-inhibitor (cholagogue this compound) plus bafilomycin A1 cause autophagic cell death in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RRM2 inhibition alters cell cycle through ATM/Rb/E2F1 pathway in atypical teratoid rhabdoid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Osalmid: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osalmid, a drug with a history as a choleretic agent, is gaining renewed interest for its potential as an anti-cancer therapeutic. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics. While extensive quantitative pharmacokinetic data remains limited in publicly accessible literature, this document synthesizes available information on its metabolism and outlines its known pharmacodynamic mechanisms, particularly its role as a ribonucleotide reductase M2 (RRM2) inhibitor. This guide also provides detailed experimental methodologies for key assays and visual representations of its metabolic and signaling pathways to support further research and development.

Introduction

This compound (4'-Hydroxysalicylanilide) is a compound traditionally used to stimulate bile secretion.[1] Its primary clinical application has been in the management of biliary disorders. However, recent research has unveiled a novel mechanism of action for this compound as a potent inhibitor of the small subunit M2 of ribonucleotide reductase (RRM2), a critical enzyme in DNA synthesis and repair.[2][3][4] This discovery has opened new avenues for its investigation as a potential therapeutic agent in oncology, particularly in multiple myeloma and esophageal cancer.[3][5] This guide aims to consolidate the existing knowledge on the pharmacokinetics and pharmacodynamics of this compound to serve as a valuable resource for the scientific community.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the curve (AUC), half-life, and bioavailability, are not extensively reported in the available scientific literature. Further dedicated in vivo studies are required to fully characterize these parameters.

Metabolism

This compound undergoes extensive metabolism in the body. The primary metabolic pathways identified include hydroxylation, glucuronidation, sulfonation, acetylation, and degradation.[2] Ten metabolites of this compound have been identified, with some demonstrating greater biological activity than the parent compound.[2] The cytochrome P450 isoenzymes CYP1A2 and CYP2C9, along with several UDP-glucuronosyltransferases (UGT1A1, UGT1A6, UGT1A9, UGT2B7, and UGT2B15), are involved in its phase I and phase II metabolism.[2]

Metabolic Pathway of this compound

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Identification of this compound metabolic profile and active metabolites with anti-tumor activity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Molecular mechanism by which RRM2-inhibitor (cholagogue this compound) plus bafilomycin A1 cause autophagic cell death in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Identified RRM2 Inhibitor, Enhances Radiosensitivity of Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Hepatoprotective Effects of Osalmid: A Technical Guide

Despite a comprehensive investigation into the scientific literature, there is a notable absence of detailed preclinical and clinical studies providing specific quantitative data on the hepatoprotective effects of Osalmid. While its traditional use as a choleretic agent is acknowledged, modern research primarily focuses on its role as a ribonucleotide reductase M2 (RRM2) inhibitor in cancer therapy.

This technical guide aims to synthesize the currently available information on this compound's mechanisms of action that may contribute to liver protection, drawing inferences from its known pharmacological properties. However, it is crucial for the reader to understand that the detailed quantitative data and specific experimental protocols requested for an in-depth technical whitepaper are not available in the public domain based on extensive searches.

Core Mechanistic Insights Relevant to Hepatoprotection

This compound, a choleretic drug, has been historically used to increase bile flow. This action itself can be considered a primary hepatoprotective mechanism, as it aids in the elimination of bile acids and other potentially toxic substances from the liver, thus preventing cholestatic liver injury. The potential hepatoprotective effects of this compound can be extrapolated from three main areas of its pharmacological action: choleretic effects, antioxidant properties, and anti-inflammatory activities.

Choleretic Effects

The primary and most well-documented effect of this compound is its ability to stimulate bile production and flow.[1] An increased bile flow can help alleviate cholestasis and protect hepatocytes from the damaging effects of retained bile acids.

Logical Relationship: Choleretic Action and Hepatoprotection

Caption: this compound's primary choleretic effect leading to hepatoprotection.

Antioxidant Properties

Although direct studies quantifying this compound's effect on specific antioxidant enzymes in the liver are lacking, many hepatoprotective agents exert their effects by mitigating oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key factor in the pathogenesis of various liver diseases. A potential, yet unproven, mechanism for this compound could involve the modulation of key antioxidant enzymes.

Anti-inflammatory Effects

Inflammation is a critical component of liver injury in various pathologies. The ability of a compound to modulate inflammatory responses is a key aspect of its hepatoprotective potential. While there is no direct evidence of this compound's anti-inflammatory effects in the liver, this remains a plausible, yet unexplored, mechanism of action.

Experimental Protocols: A General Framework

In the absence of specific published protocols for this compound, this section provides a generalized framework for preclinical experimental designs that could be used to investigate its hepatoprotective effects. These are based on standard models of drug-induced liver injury.

Animal Models of Hepatotoxicity

Standardized animal models are crucial for evaluating the efficacy of hepatoprotective agents. Commonly used models include:

-

Carbon Tetrachloride (CCl₄)-Induced Liver Injury: CCl₄ is a well-known hepatotoxin that induces oxidative stress and hepatocellular necrosis.

-

Acetaminophen (APAP)-Induced Liver Injury: High doses of APAP lead to acute liver failure, primarily through the formation of a toxic metabolite that depletes glutathione and causes oxidative stress.

-

Bile Duct Ligation (BDL): This surgical model induces cholestatic liver injury, which would be particularly relevant for a choleretic agent like this compound.

Experimental Workflow: Investigating Hepatoprotective Effects

Caption: A generalized workflow for preclinical evaluation of this compound.

Biochemical and Histopathological Analysis

To quantify the extent of liver damage and the protective effects of a compound, a panel of biochemical and histological assessments would be necessary.

Table 1: Key Biochemical Markers for Assessing Hepatoprotection

| Parameter | Description | Expected Change with Injury | Expected Change with this compound |

| Liver Enzymes | |||

| Alanine Aminotransferase (ALT) | A sensitive indicator of hepatocellular injury. | ↑ | ↓ |

| Aspartate Aminotransferase (AST) | An enzyme released from damaged hepatocytes. | ↑ | ↓ |

| Alkaline Phosphatase (ALP) | An indicator of cholestasis and biliary tract damage. | ↑ | ↓ |

| Total Bilirubin | A marker of liver's conjugating and excretory function. | ↑ | ↓ |

| Oxidative Stress Markers | |||

| Superoxide Dismutase (SOD) | An antioxidant enzyme that catalyzes the dismutation of superoxide radicals. | ↓ | ↑ |

| Catalase (CAT) | An enzyme that catalyzes the decomposition of hydrogen peroxide. | ↓ | ↑ |

| Glutathione Peroxidase (GPx) | An enzyme that protects against oxidative damage by reducing lipid hydroperoxides. | ↓ | ↑ |

| Malondialdehyde (MDA) | A marker of lipid peroxidation. | ↑ | ↓ |

| Inflammatory Cytokines | |||

| Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine involved in systemic inflammation. | ↑ | ↓ |

| Interleukin-6 (IL-6) | A pro-inflammatory cytokine. | ↑ | ↓ |

| Interleukin-1beta (IL-1β) | A pro-inflammatory cytokine. | ↑ | ↓ |

Histopathological Examination: Liver tissue sections would be stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and steatosis. Masson's trichrome staining would be used to evaluate the extent of fibrosis.

Signaling Pathways: A Hypothetical Framework

Based on the mechanisms of other hepatoprotective agents, this compound could potentially modulate key signaling pathways involved in oxidative stress and inflammation.

Potential Signaling Pathway: Nrf2 Activation

Caption: Hypothetical activation of the Nrf2 pathway by this compound.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Its activation leads to the transcription of a battery of antioxidant and cytoprotective genes. While there is no direct evidence linking this compound to Nrf2 activation, this is a common mechanism for many hepatoprotective compounds.

Conclusion and Future Directions

The existing scientific literature on this compound is insufficient to provide a comprehensive technical guide on its hepatoprotective effects. While its choleretic properties are established, its potential antioxidant and anti-inflammatory roles in the liver remain speculative and require dedicated investigation.

Future research should focus on:

-

In vivo studies using established animal models of liver injury to generate quantitative data on this compound's effects on liver enzymes, oxidative stress markers, and inflammatory cytokines.

-

Detailed histopathological analysis to visualize and quantify the protective effects of this compound on liver tissue.

-

Mechanistic studies to elucidate the specific signaling pathways modulated by this compound, including its potential interaction with the Nrf2 pathway.

-

Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound in the context of liver disease.

Until such studies are conducted, the full potential of this compound as a hepatoprotective agent will remain largely uncharacterized from a modern scientific perspective. The information presented in this guide should be considered a theoretical framework to guide future research rather than a definitive statement on this compound's efficacy.

References

Osalmid: A Novel Inhibitor of Hepatitis B Virus DNA Synthesis via Ribonucleotide Reductase Targeting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies, primarily nucleos(t)ide analogs, effectively suppress viral replication but rarely lead to a complete cure due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes. This guide explores the mechanism of action of Osalmid, a small molecule inhibitor that presents a promising alternative therapeutic strategy by targeting a host-cell factor essential for HBV replication. This compound has been identified as an inhibitor of the M2 subunit of ribonucleotide reductase (RRM2), a key enzyme in the synthesis of deoxyribonucleoside triphosphates (dNTPs). By inhibiting RRM2, this compound depletes the dNTP pool, thereby effectively blocking HBV DNA and cccDNA synthesis.[1][2][3] This document provides a comprehensive overview of the data supporting this compound's anti-HBV activity, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-HBV activity of this compound and its more potent derivative, YZ51. The data highlights its efficacy in inhibiting HBV DNA replication and its favorable toxicity profile.

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Target | Reference |

| This compound | HepG2.2.15 | Not explicitly stated, but significant inhibition observed | > 100 | RRM2 | [1][3] |

| YZ51 | Not specified | Not explicitly stated, but higher efficacy than this compound | Not specified | RRM2 | [1][2][3] |

| Hydroxyurea | HepG2.2.15 | Little selective activity | Not specified | Ribonucleotide Reductase | [1][3] |

| Lamivudine (3TC) | Not specified | Not specified | Not specified | HBV Polymerase | [1] |

Signaling Pathway of this compound in Inhibiting HBV DNA Synthesis

The diagram below illustrates the proposed signaling pathway through which this compound exerts its inhibitory effect on HBV DNA synthesis. This compound targets and inhibits the host cell's ribonucleotide reductase (RR), specifically the RRM2 subunit. This enzyme is crucial for converting ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs), which are the precursors for the synthesis of deoxyribonucleoside triphosphates (dNTPs). The dNTPs are essential building blocks for the HBV polymerase to perform reverse transcription of pregenomic RNA (pgRNA) into relaxed circular DNA (rcDNA) and for the subsequent formation of the stable cccDNA reservoir in the nucleus of the hepatocyte. By inhibiting RRM2, this compound depletes the cellular dNTP pool, thus starving the viral replication process and leading to a reduction in both HBV DNA and cccDNA levels.

Caption: this compound inhibits HBV DNA synthesis by targeting the host RRM2 subunit.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-HBV activity.

Cell Culture and Compounds

-

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome, are cultured in Dulbecco's Modified Eagle Medium (DMEM).

-

Culture Conditions: The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: this compound and other test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the culture should be kept below 0.1% to avoid cytotoxicity.

HBV DNA Replication Assay (Quantitative Real-Time PCR)

This assay quantifies the amount of intracellular HBV DNA to assess the inhibitory effect of the compound.

-

Treatment: HepG2.2.15 cells are seeded in 6-well plates and treated with various concentrations of this compound for a specified period (e.g., 6 days), with the medium and compound being refreshed every 2 days.

-

DNA Extraction: After treatment, intracellular HBV DNA is extracted from the cells. The cells are lysed, and the viral core particles are precipitated. The DNA is then released from the core particles and purified.

-

qPCR Analysis: The extracted DNA is subjected to quantitative real-time PCR (qPCR) using primers specific for the HBV genome. The amount of HBV DNA is normalized to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.

Covalently Closed Circular DNA (cccDNA) Assay

This assay specifically measures the levels of cccDNA, the persistent form of the HBV genome.

-

DNA Extraction: Total DNA is extracted from treated HepG2.2.15 cells using a method that enriches for cccDNA, such as a modified Hirt extraction.

-

Exonuclease Digestion: To eliminate contaminating relaxed circular DNA (rcDNA) and double-stranded linear DNA (dslDNA), the extracted DNA is treated with plasmid-safe ATP-dependent DNase (PSD) or a combination of exonuclease I and III.

-

qPCR Analysis: The digested DNA is then quantified by qPCR using primers that specifically amplify the cccDNA molecule.

Ribonucleotide Reductase (RR) Activity Assay

This assay measures the enzymatic activity of RR to confirm that this compound directly inhibits the enzyme.

-

Enzyme Preparation: The RRM1 and RRM2 subunits of human ribonucleotide reductase are expressed and purified.

-

Assay Reaction: The assay is performed by incubating the purified RR enzyme with its substrate (e.g., CDP or GDP), a reducing agent (e.g., dithiothreitol), and various concentrations of this compound.

-

Product Quantification: The conversion of the ribonucleotide substrate to its corresponding deoxyribonucleotide product is measured, typically using high-performance liquid chromatography (HPLC).

Cytotoxicity Assay (MTT Assay)

This assay determines the toxicity of the compound to the host cells.

-

Treatment: HepG2.2.15 cells are seeded in 96-well plates and treated with a range of concentrations of this compound for the same duration as the antiviral assays.

-

MTT Staining: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Caption: Workflow for HBV DNA Replication Assay.

References

The Cholagogue Turned Cancer Foe: A Technical Guide to the Discovery and Synthesis of Osalmid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osalmid (4'-Hydroxysalicylanilide), a compound with a long-standing clinical history as a choleretic agent, has emerged as a molecule of significant interest in oncology. Its rediscovery as a potent inhibitor of the M2 subunit of ribonucleotide reductase (RRM2) has opened new avenues for its therapeutic application, particularly in cancer treatment. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound and its analogs. Detailed experimental protocols for synthesis, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: From Bile Flow to DNA Synthesis Inhibition

This compound, traditionally used to promote bile secretion, has been repurposed following the discovery of its potent inhibitory activity against ribonucleotide reductase (RR), a key enzyme in DNA synthesis and repair.[1] This dual functionality underscores the importance of re-evaluating existing pharmacopeias for novel therapeutic applications. This guide delves into the scientific journey of this compound, from its initial synthesis to its current status as a promising lead compound in cancer research.

Synthesis of this compound and Its Analogs

The chemical synthesis of this compound, a salicylanilide derivative, and its analogs is crucial for structure-activity relationship (SAR) studies and the development of more potent and selective inhibitors.

General Synthesis of Salicylanilides

The synthesis of salicylanilides, including this compound, can be achieved through the condensation of a salicylic acid derivative with an aniline derivative. A common method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.

Another approach involves a metal-free denitrogenative sulfonylation of 1,2,3-benzotriazin-4(3H)-ones followed by hydrolysis to yield the desired salicylamide.[2]

Experimental Protocol: Synthesis of this compound (4'-Hydroxysalicylanilide)

Materials:

-

Salicylic acid

-

4-Aminophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dry N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve salicylic acid (1 equivalent) and 4-aminophenol (1 equivalent) in dry DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in dry DMF to the reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the precipitated dicyclohexylurea (DCU).

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., acetone-hexane) to yield pure this compound.

Note: This is a generalized protocol and may require optimization for optimal yield and purity.

Synthesis of this compound Analogs

The synthesis of this compound analogs follows similar principles, utilizing substituted salicylic acids or anilines. For instance, analogs with modifications on the salicyl ring or the aniline ring can be prepared by selecting the appropriate starting materials. The general synthetic schemes for salicylanilide derivatives provide a framework for creating a library of this compound analogs for SAR studies.[3][4]

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action, functioning as both a choleretic agent and an RRM2 inhibitor.

RRM2 Inhibition and Downstream Signaling

This compound's anticancer activity is primarily attributed to its inhibition of the M2 subunit of ribonucleotide reductase (RRM2).[5] RRM2 is a crucial component of the RR enzyme complex, which catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RRM2 depletes the cellular pool of dNTPs, leading to the stalling of DNA replication and the induction of DNA damage.

This DNA damage triggers a cascade of downstream signaling events, including the activation of DNA damage response (DDR) pathways. This compound has been shown to induce the phosphorylation of ATM and DNA-PK, key kinases in the DDR.[6] This activation can lead to cell cycle arrest, apoptosis, and senescence. Furthermore, this compound has been observed to inhibit the ERK1/2 signaling pathway, which is involved in cell proliferation and survival.[5] Recent studies also suggest that this compound can inhibit the translocation of RRM2 to the nucleus and affect autophagy pathways.[7]

Workflow for Investigating RRM2 Inhibition by this compound

Caption: Experimental workflow to evaluate the RRM2 inhibitory effects of this compound.

Signaling Pathway of this compound-Induced RRM2 Inhibition

Caption: this compound inhibits RRM2, leading to DNA damage and cell cycle arrest.

Choleretic Mechanism

This compound's traditional use as a choleretic agent stems from its ability to increase bile flow.[8] This is achieved through several mechanisms:

-

Stimulation of Bile Acid Synthesis: this compound stimulates hepatocytes to produce more bile acids.[8]

-

Modulation of Enzyme Activity: It increases the activity of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid biosynthesis.[8]

-

Relaxation of the Sphincter of Oddi: this compound relaxes the sphincter of Oddi, facilitating the flow of bile into the small intestine.[8]

Logical Relationship of this compound's Choleretic Action

Caption: this compound increases bile flow through multiple coordinated actions.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and its analogs.

Table 1: In Vitro Activity of this compound

| Target/Assay | Cell Line | IC50 / EC50 (µM) | Reference |

| Ribonucleotide Reductase Activity | - | 8.23 | [1] |

| HBV DNA Inhibition (supernatant) | HepG2.2.15 | 11.1 | [1] |

| HBV DNA Inhibition (intracellular) | HepG2.2.15 | 16.5 | [1] |

| Cell Viability (HepG2) | HepG2 | Varies with concentration and time | [9] |

| Cell Viability (Hep3B) | Hep3B | Varies with concentration and time | [9] |

Table 2: In Vitro Activity of this compound Metabolites

| Compound | Target/Assay | Cell Line | Activity | Reference |

| M7 | RRM2 Binding Affinity | - | Higher than this compound | [10] |

| M8 | RRM2 Binding Affinity | - | Higher than this compound | [10] |

| M10 | RRM2 Binding Affinity | - | Higher than this compound | [10] |

| M7 | Cell Proliferation Inhibition | HepG2, Huh-7, HCC-LM3 | Higher than this compound | [10] |

Conclusion and Future Directions